molecular formula C20H22N2O6S B3314207 N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide CAS No. 950414-00-3

N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

Cat. No. B3314207
CAS RN: 950414-00-3
M. Wt: 418.5 g/mol
InChI Key: SPKXOQBOFAULPL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DOIB and belongs to the class of benzamide derivatives.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide involves the activation of the 5-HT2A serotonin receptor. This activation leads to the modulation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide include the modulation of neurotransmitter release, the enhancement of neuronal excitability, and the induction of synaptic plasticity. These effects are thought to underlie the compound's potential therapeutic applications in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide in lab experiments is its selectivity for the 5-HT2A serotonin receptor, which allows for more specific and targeted studies. However, a limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

Some potential future directions for the study of N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide include:
1. Further investigation of the compound's effects on neurotransmitter release and synaptic plasticity, particularly in the context of neurological and psychiatric disorders.
2. Development of more stable analogs of the compound that can be used in longer-term studies.
3. Exploration of the compound's potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
4. Investigation of the compound's effects on other serotonin receptor subtypes and other neurotransmitter systems.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective agonist for the 5-HT2A serotonin receptor, which is involved in various physiological processes such as mood regulation, perception, and cognition.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-27-17-7-6-14(12-18(17)28-2)8-10-21-20(24)15-4-3-5-16(13-15)22-19(23)9-11-29(22,25)26/h3-7,12-13H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKXOQBOFAULPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
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N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
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N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

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